molecular formula C23H21N3O4 B2769651 methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate CAS No. 620104-79-2

methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate

Cat. No.: B2769651
CAS No.: 620104-79-2
M. Wt: 403.438
InChI Key: AGBQRVBXHWRKNH-FYWRMAATSA-N
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Description

This compound belongs to a class of α,β-unsaturated nitriles featuring a pyrido[1,2-a]pyrimidin-4-one core. Its structure includes:

  • Methyl ester group: Enhances lipophilicity and metabolic stability.
  • 4-tert-Butylphenoxy substituent: A bulky hydrophobic group that likely influences binding affinity to biological targets.
  • α,β-unsaturated nitrile (acrylonitrile): A reactive electrophilic moiety critical for covalent interactions with cysteine residues in proteins, as seen in RGS4 inhibitors .

The compound’s molecular formula is C₂₃H₂₂N₃O₄ (estimated molecular weight: 404.45 g/mol). Its stereochemistry (E-configuration) ensures proper spatial alignment for target engagement.

Properties

IUPAC Name

methyl (E)-3-[2-(4-tert-butylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-23(2,3)16-8-10-17(11-9-16)30-20-18(13-15(14-24)22(28)29-4)21(27)26-12-6-5-7-19(26)25-20/h5-13H,1-4H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBQRVBXHWRKNH-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate carbonyl compound under acidic or basic conditions.

    Introduction of the 4-tert-Butylphenoxy Group: This step involves the nucleophilic substitution of a halogenated pyrido[1,2-a]pyrimidin-4-one with 4-tert-butylphenol in the presence of a base.

    Formation of the Cyanopropenoate Moiety: The final step involves the Knoevenagel condensation of the substituted pyrido[1,2-a]pyrimidin-4-one with malononitrile and methyl acrylate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Materials Science: Its ability to undergo various chemical modifications makes it useful in the design of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.

    Industrial Applications: Its derivatives may find use in the production of specialty chemicals, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Variations

The pyrido[1,2-a]pyrimidin-4-one scaffold is conserved across analogs, but substituents at the 2-phenoxy and terminal positions vary significantly:

Compound Name Substituent at 2-Position Terminal Group Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound: Methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate 4-tert-butylphenoxy Methyl ester 404.45 High lipophilicity (logP ~3.5*); RGS4 inhibition potential inferred from analogs Synthesized based on scaffold in
Ethyl (E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate 4-methoxyphenoxy Ethyl ester 405.40 Moderate logP (2.8); enhanced solubility due to methoxy group
Methyl 3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate 2-chlorophenoxy Methyl ester 381.77 Higher logP (2.8); potential halogen bonding
(2E)-3-[2-(4-Bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide 4-bromophenoxy Amide 435.22 Reduced reactivity vs. esters; bromine enhances molecular interactions
(2E)-2-Cyano-N-cyclohexyl-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide 4-ethylphenoxy Cyclohexylamide ~450 (estimated) Increased steric bulk; altered target selectivity

*Note: logP values estimated via computational tools (e.g., XLogP3).

Key Functional Differences

  • Electrophilic Reactivity : The target compound’s acrylonitrile group enables covalent modification of cysteine residues in RGS proteins, similar to CCG-63802 and CCG-63808 . Amide analogs (e.g., ) lack this reactivity, reducing off-target effects but also potency.
  • Halogenated Phenoxy (Cl, Br): Enhance logP and introduce halogen bonding, as seen in . Methoxy vs. Ethyl Groups: Methoxy () improves solubility but may reduce membrane permeability compared to ethyl or tert-butyl groups.

Biological Activity

Methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidine core linked to a cyanopropenoate moiety and a tert-butylphenoxy group. The structural complexity contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Pyrido[1,2-a]pyrimidine Ring : Utilizing appropriate precursors and catalysts.
  • Introduction of the Cyanopropenoate Group : Achieved through condensation reactions.
  • Attachment of the Tert-butylphenoxy Group : Involves nucleophilic substitution methods.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microbial Strain Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliSignificant32 µg/mL
Staphylococcus aureusModerate16 µg/mL
Mycobacterium tuberculosisHigh8 µg/mL

These findings suggest that the compound may possess a broad spectrum of antimicrobial activity.

The proposed mechanism of action for this compound involves:

  • Inhibition of Nucleic Acid Synthesis : By interacting with bacterial DNA or RNA polymerases.
  • Disruption of Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacterial cell walls.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds with promising results:

  • Study on Antibacterial Activity :
    • A series of pyrido[1,2-a]pyrimidine derivatives were tested for antibacterial properties.
    • Results indicated that modifications at specific positions enhanced activity against resistant strains.
  • Toxicity Assessment :
    • Hemolytic assays conducted on potent derivatives indicated low toxicity profiles, suggesting potential for therapeutic applications without significant side effects.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structural integrity of methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate?

  • Methodology : Use a combination of 1H/13C NMR to resolve the E/Z configuration of the α,β-unsaturated ester and cyano groups. High-resolution mass spectrometry (HRMS) is critical for verifying molecular mass, especially given the compound’s high molecular complexity (e.g., tert-butylphenoxy and pyrido[1,2-a]pyrimidinone moieties). IR spectroscopy can confirm the presence of carbonyl (C=O) and cyano (C≡N) functional groups .

Q. How can researchers optimize the synthesis yield of this compound in multi-step reactions?

  • Methodology : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, highlights the use of flow chemistry to enhance reproducibility in complex syntheses. Monitor intermediates via thin-layer chromatography (TLC) and use HPLC purification to isolate the final product with ≥95% purity .

Q. What stability considerations are essential for storing this compound under laboratory conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (30–80% RH). Use HPLC-UV to track degradation products, focusing on hydrolysis of the ester or oxidation of the pyrido-pyrimidinone core. Store in anhydrous DMSO or under inert gas (N2/Ar) to prevent moisture absorption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

  • Methodology : Synthesize analogs with modifications to the 4-tert-butylphenoxy group (e.g., replacing tert-butyl with methyl or trifluoromethyl) and the cyanopropenoate moiety (e.g., substituting cyano with nitro or halogens). Test analogs in in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters. provides a comparative framework for substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for pyrido-pyrimidinone derivatives?

  • Methodology : Perform meta-analysis of published datasets to identify confounding variables (e.g., assay protocols, cell lines). Use molecular docking to validate target binding hypotheses. For example, demonstrates how thieno-pyrimidine analogs interact with ATP-binding pockets in kinases. Validate findings with isothermal titration calorimetry (ITC) to quantify binding affinity .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodology : Use QSAR models (e.g., SwissADME, pkCSM) to estimate logP, solubility, and CYP450 inhibition. Molecular dynamics simulations (e.g., GROMACS) can assess membrane permeability. Compare results with experimental data from Caco-2 cell assays to refine predictions .

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